molecular formula C10H14ClNO4S B14616775 4-Amino-5-(4-carboxybutyl)thiophene-3-carboxylic acid;hydrochloride CAS No. 59851-10-4

4-Amino-5-(4-carboxybutyl)thiophene-3-carboxylic acid;hydrochloride

Katalognummer: B14616775
CAS-Nummer: 59851-10-4
Molekulargewicht: 279.74 g/mol
InChI-Schlüssel: KBMHCEVWDJQNCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-5-(4-carboxybutyl)thiophene-3-carboxylic acid;hydrochloride is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4-Amino-5-(4-carboxybutyl)thiophene-3-carboxylic acid;hydrochloride, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with various carbonyl compounds under specific conditions.

    Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

    Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

    Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale application of the above-mentioned synthetic routes with optimization for yield and purity. The choice of method depends on the availability of starting materials, cost, and desired properties of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-5-(4-carboxybutyl)thiophene-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Wissenschaftliche Forschungsanwendungen

4-Amino-5-(4-carboxybutyl)thiophene-3-carboxylic acid;hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Amino-5-(4-carboxybutyl)thiophene-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism depends on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Uniqueness

4-Amino-5-(4-carboxybutyl)thiophene-3-carboxylic acid;hydrochloride is unique due to its specific functional groups and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields .

Eigenschaften

CAS-Nummer

59851-10-4

Molekularformel

C10H14ClNO4S

Molekulargewicht

279.74 g/mol

IUPAC-Name

4-amino-5-(4-carboxybutyl)thiophene-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H13NO4S.ClH/c11-9-6(10(14)15)5-16-7(9)3-1-2-4-8(12)13;/h5H,1-4,11H2,(H,12,13)(H,14,15);1H

InChI-Schlüssel

KBMHCEVWDJQNCP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(S1)CCCCC(=O)O)N)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.